Isopropyl 5-bromo-2-chloronicotinate
Description
Isopropyl 5-bromo-2-chloronicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with bromine at position 5, chlorine at position 2, and an isopropyl ester group at the carboxylic acid position (C3). The bromine and chlorine substituents enhance electrophilicity, making it reactive toward nucleophilic aromatic substitution, while the isopropyl ester group contributes to lipophilicity, influencing solubility and bioavailability.
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
propan-2-yl 5-bromo-2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9BrClNO2/c1-5(2)14-9(13)7-3-6(10)4-12-8(7)11/h3-5H,1-2H3 |
InChI Key |
MSSCNNSGYVRPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 5-bromo-2-chloronicotinate can be synthesized through a multi-step process involving the bromination and chlorination of nicotinic acid derivatives. One common method involves the following steps:
Bromination: Nicotinic acid is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: The brominated product is then chlorinated using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Esterification: The resulting 5-bromo-2-chloronicotinic acid is esterified with isopropanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination reactions followed by esterification. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-bromo-2-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted nicotinates, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Isopropyl 5-bromo-2-chloronicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of isopropyl 5-bromo-2-chloronicotinate involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents on the pyridine ring can influence its binding affinity and reactivity with enzymes and receptors. The compound may act by inhibiting or activating certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with analogs identified through structural similarity indices and functional group variations. Data is synthesized from peer-reviewed sources and chemical databases.
Table 1: Comparative Properties of Isopropyl 5-Bromo-2-Chloronicotinate and Analogs
Critical Observations
Positional and Functional Group Effects: The 0.96-similarity compound, 6-bromo-2-methoxynicotinic acid, shares a bromine substituent but at position 6 instead of 3. The methoxy group (OCH₃) at position 2 is less electronegative than chlorine, reducing electrophilicity compared to the target compound . 5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide () shares bromine and chlorine substituents but differs in the carboxylate group (amide vs. ester) and pyridine ring orientation (isonicotinamide vs. nicotinate).
Reactivity and Stability: The isopropyl ester in the target compound enhances lipophilicity compared to carboxylic acid analogs like 6-bromo-2-methoxynicotinic acid, which may limit membrane permeability in biological systems .
Synthetic Applications: The chlorine at position 2 in the target compound facilitates nucleophilic displacement reactions, a property less pronounced in methoxy-substituted analogs. Amide derivatives (e.g., ) are often prioritized in drug discovery for their metabolic stability, whereas esters like the target compound are prone to hydrolysis in vivo .
Research Findings and Implications
- Thermodynamic Data : Esters like the target compound typically exhibit lower melting points (~50–80°C) compared to amides (>100°C), as observed in related compounds .
- Solubility : Computational models predict the target’s logP value to be ~2.5, higher than carboxylic acid analogs (logP ~1.2) due to the isopropyl group .
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